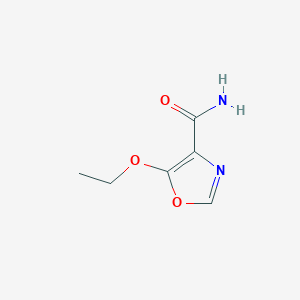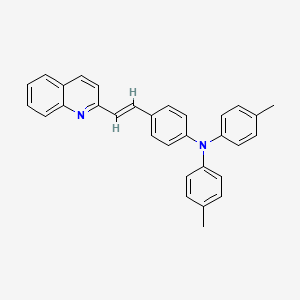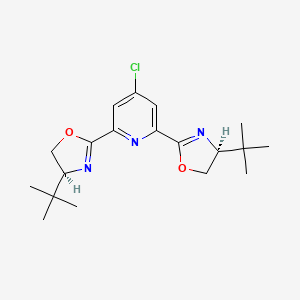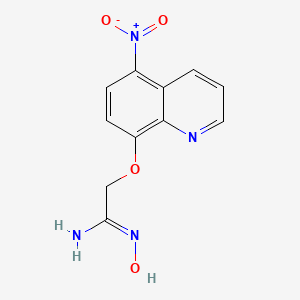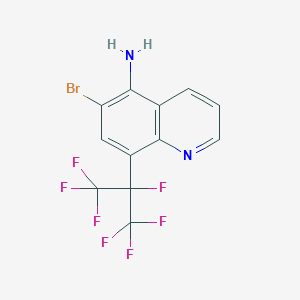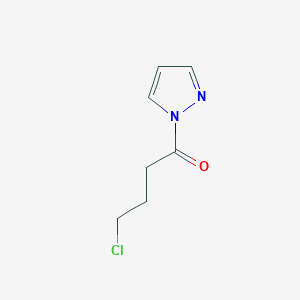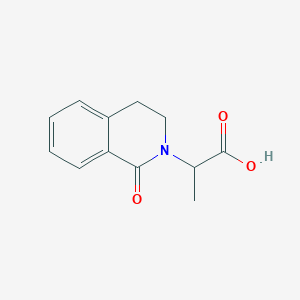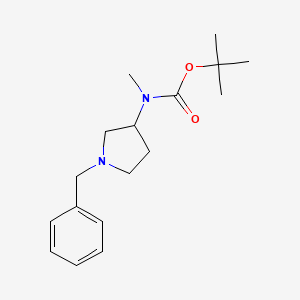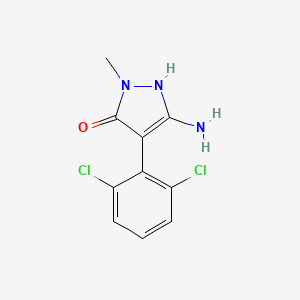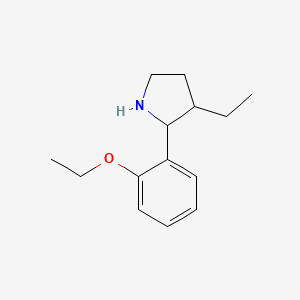
2-(2-Ethoxyphenyl)-3-ethylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Ethoxyphenyl)-3-ethylpyrrolidine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely studied for their diverse biological activities and synthetic applications. The presence of an ethoxyphenyl group and an ethyl group in the structure of this compound makes it a compound of interest in various fields of research.
Vorbereitungsmethoden
The synthesis of 2-(2-Ethoxyphenyl)-3-ethylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxybenzaldehyde with ethylamine to form an imine intermediate, which is then reduced using a reducing agent such as sodium borohydride to yield the desired pyrrolidine compound. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
2-(2-Ethoxyphenyl)-3-ethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as bromine to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The ethoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles. Common reagents and conditions used in these reactions include bromine for oxidation and sodium borohydride for reduction. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2-Ethoxyphenyl)-3-ethylpyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s biological activities are explored for potential therapeutic applications.
Medicine: Research is conducted to investigate its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2-Ethoxyphenyl)-3-ethylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Vergleich Mit ähnlichen Verbindungen
2-(2-Ethoxyphenyl)-3-ethylpyrrolidine can be compared with other similar compounds such as:
2-(2-Methoxyphenyl)-3-ethylpyrrolidine: Similar structure but with a methoxy group instead of an ethoxy group.
2-(2-Ethoxyphenyl)-3-methylpyrrolidine: Similar structure but with a methyl group instead of an ethyl group. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C14H21NO |
|---|---|
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
2-(2-ethoxyphenyl)-3-ethylpyrrolidine |
InChI |
InChI=1S/C14H21NO/c1-3-11-9-10-15-14(11)12-7-5-6-8-13(12)16-4-2/h5-8,11,14-15H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
FDAUOSFHAKRTPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCNC1C2=CC=CC=C2OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



